molecular formula C22H37N3O2 B6059537 1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol

1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol

Cat. No. B6059537
M. Wt: 375.5 g/mol
InChI Key: JMRBVXFUTRURKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol, also known as carvedilol, is a medication primarily used to treat high blood pressure, heart failure, and left ventricular dysfunction. It belongs to a group of drugs called beta-blockers, which work by blocking the effects of adrenaline on the heart and blood vessels.

Mechanism of Action

Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels. This results in a decrease in heart rate and blood pressure, as well as a reduction in the workload on the heart. Carvedilol also has alpha-adrenergic blocking activity, which may further contribute to its antihypertensive effects.
Biochemical and Physiological Effects:
In addition to its cardiovascular effects, 1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol has been shown to have effects on other systems in the body. It has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Carvedilol has also been shown to improve insulin sensitivity and reduce inflammation in patients with type 2 diabetes.

Advantages and Limitations for Lab Experiments

Carvedilol has several advantages as a research tool, including its well-established pharmacological profile and availability as a commercial medication. However, it also has limitations, including its relatively low potency and selectivity for beta-adrenergic receptors compared to other beta-blockers.

Future Directions

Future research on 1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol may focus on its potential therapeutic applications in other diseases, such as neurodegenerative disorders and diabetes. Additionally, further studies may investigate the mechanisms underlying 1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol's cardioprotective effects and its potential use in combination with other medications for the treatment of cardiovascular disease.

Synthesis Methods

Carvedilol can be synthesized using a multi-step process starting from 3-(tert-butoxycarbonylamino)-4-hydroxybenzoic acid. The first step involves the protection of the hydroxyl group using a tert-butyldimethylsilyl (TBDMS) group. This is followed by the conversion of the carboxylic acid group to a benzyl ester using benzyl chloroformate. The benzyl group is then removed using palladium on carbon in the presence of hydrogen gas. The resulting compound is then reacted with 3-chloro-1-(cyclohexylmethyl)benzene in the presence of a base to yield the desired product.

Scientific Research Applications

Carvedilol has been extensively studied for its therapeutic potential in various cardiovascular diseases, including hypertension, heart failure, and myocardial infarction. It has been shown to improve left ventricular function and reduce mortality in patients with heart failure. Carvedilol has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its cardioprotective effects.

properties

IUPAC Name

1-[3-[(cyclohexylamino)methyl]phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N3O2/c1-2-24-11-13-25(14-12-24)17-21(26)18-27-22-10-6-7-19(15-22)16-23-20-8-4-3-5-9-20/h6-7,10,15,20-21,23,26H,2-5,8-9,11-14,16-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRBVXFUTRURKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=CC=CC(=C2)CNC3CCCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-[(Cyclohexylamino)methyl]phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.